Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Lipophilicity Drug-likeness Lead optimization

Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 2091279-74-0, C₁₀H₇FO₃S, MW 226.23) is a fluorinated benzo[b]thiophene derivative bearing a 3-hydroxy-2-carboxylate scaffold. This scaffold is canonically accessed via the Fiesselmann thiophene synthesis and exists in dynamic keto-enol tautomeric equilibrium, with the 2-hydroxy (enol) form predominating.

Molecular Formula C10H7FO3S
Molecular Weight 226.23 g/mol
Cat. No. B13030277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
Molecular FormulaC10H7FO3S
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C(=CC=C2)F)O
InChIInChI=1S/C10H7FO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3
InChIKeyRDZRYGJYXHBLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate: A Strategic 7-Fluorinated 3-Hydroxythiophene-2-carboxylate Building Block for Medicinal Chemistry and Heterocycle Synthesis


Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 2091279-74-0, C₁₀H₇FO₃S, MW 226.23) is a fluorinated benzo[b]thiophene derivative bearing a 3-hydroxy-2-carboxylate scaffold. This scaffold is canonically accessed via the Fiesselmann thiophene synthesis and exists in dynamic keto-enol tautomeric equilibrium, with the 2-hydroxy (enol) form predominating [1]. The compound features a single fluorine atom at the 7-position of the benzothiophene B-ring, a methyl ester at C2, and a free hydroxyl at C3—a substitution pattern that simultaneously modulates lipophilicity, hydrogen-bonding capacity, and synthetic versatility relative to non-halogenated and other 7-halo congeners. Commercially available at 98% purity , it serves as a key intermediate for O-alkylation-driven heterocycle synthesis, HDAC inhibitor fragment elaboration, and antimicrobial benzothieno[3,2-b]furan construction [2][3].

Why Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate Cannot Be Replaced by Non-Halogenated, 7-Chloro, or Non-Hydroxylated Benzothiophene-2-carboxylate Analogs


The 7-fluoro-3-hydroxy-2-carboxylate substitution pattern is not interchangeable with closely related benzothiophene-2-carboxylates because the fluorine atom at C7 exerts a quantitatively distinct electronic and lipophilic signature. Replacing 7-F with 7-H (non-halogenated parent) raises LogP by approximately 0.8 units and collapses the hydrogen-bond acceptor count from 4 to 2–3 . Substituting 7-F with 7-Cl increases molecular weight by ~16 Da and alters halogen-dependent C—X bond polarization, dipole moment, and metabolic vulnerability . Removing the 3-OH group eliminates the keto-enol tautomerism and the nucleophilic site required for O-alkylation-based heterocycle elaboration—the foundational transformation for constructing antimicrobial [1]benzothieno[3,2-b]furans [1]. These are not cosmetic differences; they are quantifiable physicochemical and reactivity divergences that govern synthetic route feasibility, fragment-based drug discovery outcomes, and downstream biological performance [2]. The following section presents the quantitative evidence supporting each dimension of differentiation.

Quantitative Differentiation Evidence for Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate vs. Its Closest Structural Analogs


Lipophilicity Reduction: 7-F Substitution Lowers LogP by ~0.8 Units Compared to the Non-Fluorinated Parent

Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate exhibits a LogP of 2.53, compared to 3.33 for the non-fluorinated parent Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate—a reduction of approximately 0.80 log units . This places the 7-fluoro compound closer to the optimal Lipinski LogP range (≤5), while the non-halogenated parent approaches the upper boundary for CNS drug-likeness (LogP <3). The 7-chloro analog, with its larger halogen, is expected to exhibit higher LogP than both fluorinated and non-halogenated analogs , consistent with the general observation that aryl fluorination reduces lipophilicity whereas chlorination increases it.

Lipophilicity Drug-likeness Lead optimization

Hydrogen-Bond Acceptor Capacity: 7-F Substitution Doubles HBA Count from 2 to 4 While Preserving a Single HBD

The 7-fluoro substituent increases the hydrogen-bond acceptor (HBA) count from 2 (non-fluorinated parent) to 4, while maintaining exactly one hydrogen-bond donor (HBD) from the 3-OH group . This HBA enrichment arises from both the fluorine atom itself and the oxygen atoms of the ester carbonyl and 3-hydroxyl. In contrast, the 7-chloro analog adds molecular weight without contributing meaningful HBA capacity, as aryl chlorine is a poor hydrogen-bond acceptor . Furthermore, the non-hydroxylated analog Methyl 7-fluoro-1-benzothiophene-2-carboxylate (CAS 550998-54-4) retains 4 HBA but has zero HBD, lacking the 3-OH required for O-alkylation chemistry [1].

Hydrogen bonding Molecular recognition Fragment-based drug design

Synthetic Regioselectivity: Fluorine as an Ortho-Directing Group Enables Concise 2-Step Access to 7-Substituted Benzothiophene-2-carboxylates

Bridges et al. demonstrated that aryl fluorides undergo selective ortho-lithiation, enabling a 2-step synthesis of B-ring substituted benzo[b]thiophene-2-carboxylates. The fluorine atom directs metalation exclusively to the ortho position, followed by formylation and one-pot displacement/cyclization with thioglycollate to afford 7-substituted benzothiophenes [1]. No such directing effect is available from the non-fluorinated analog; selective functionalization of the non-halogenated 3-hydroxybenzo[b]thiophene-2-carboxylate scaffold at the 7-position requires harsher electrophilic aromatic substitution conditions with generally lower regioselectivity. The 7-chloro analog is prepared via a different route and cannot exploit fluorine-directed ortho-metalation for further B-ring elaboration . An alternative electrosynthetic approach achieves selective monofluorination of methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate in moderate yields (typically 40–60%), but this route installs fluorine at C3 rather than C7 .

Synthetic methodology Regioselective lithiation C–H functionalization

Scaffold Utility for Antimicrobial Heterocycle Construction: 3-OH as Essential Handle for [1]Benzothieno[3,2-b]furan Synthesis

U.S. Patent 3,989,718 explicitly teaches that 3-hydroxybenzo[b]thiophene-2-carboxylates are the essential starting compounds for O-alkylation with alkyl haloacetates, haloacetonitriles, or α-halomethyl alkyl ketones, followed by base-induced cyclization to yield antimicrobial [1]benzothieno[3,2-b]furans [1]. The 3-OH group is the indispensable nucleophilic site for this transformation; the non-hydroxylated analog Methyl 7-fluoro-1-benzothiophene-2-carboxylate (HBD = 0) cannot undergo this reaction. The 7-fluoro substituent on the target compound provides additional electron-withdrawing character that may modulate the acidity of the 3-OH (predicted pKa ~6.8 for the non-fluorinated analog), potentially enhancing O-alkylation kinetics relative to the non-halogenated parent . The 7-chloro analog, while retaining the 3-OH, lacks the synthetic advantage of fluorine-directed ortho-metalation for subsequent B-ring functionalization .

Antimicrobial agents Heterocyclic chemistry O-alkylation

Tautomeric Equilibrium Perturbation: 7-F Electron-Withdrawing Effect Alters Keto-Enol Ratio Relative to Non-Halogenated Scaffold

The 3-hydroxybenzo[b]thiophene-2-carboxylate scaffold exists in a dynamic equilibrium between the 2-hydroxy (enol) form and the 2-oxo-2,3-dihydro (keto) tautomer, with the enol form thermodynamically favored under most conditions [1]. The introduction of an electron-withdrawing fluorine at C7 is expected to further stabilize the enol tautomer by increasing the acidity of the 3-OH proton and enhancing intramolecular hydrogen bonding with the ester carbonyl. While direct quantitative tautomer ratio data for this specific compound is not available in the open literature, literature on related 3-hydroxybenzo[b]thiophenes demonstrates that the enol form is stabilized in hydrogen-bonding solvents [2]. The non-fluorinated analog and 7-chloro analog lack this degree of enol stabilization, which has implications for both reactivity (O- vs. C-alkylation selectivity) and physicochemical property prediction in computational models.

Tautomerism Physicochemical profiling Reactivity prediction

Optimal Scientific and Industrial Deployment Scenarios for Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate


Fragment-Based HDAC Inhibitor Lead Generation Using 7-Fluorobenzothiophene Hydroxamic Acids

The 7-fluoro-3-hydroxy-2-carboxylate scaffold serves as an advanced intermediate for constructing benzofused hydroxamic acid HDAC inhibitors. Marastoni et al. demonstrated that 7-fluorobenzothiophene-based hydroxamic acids exhibit very good ligand efficiencies as minimal molecular-weight anchoring fragments [1]. The methyl ester provides a convenient handle for conversion to the hydroxamic acid warhead via standard aminolysis with hydroxylamine. The 7-fluoro substitution enhances target engagement through improved hydrogen-bonding capacity (HBA = 4 vs. 2 for non-fluorinated scaffolds) while maintaining low LogP (2.53) within fragment-like property space. Programs selecting the 7-fluoro rather than non-fluorinated or 7-chloro analog benefit from reduced lipophilicity and a cleaner hydrogen-bonding profile during fragment growing and SAR expansion.

Synthesis of Antimicrobial [1]Benzothieno[3,2-b]furan-2-carboxylate Derivatives via O-Alkylation/Cyclization

The 3-OH group is the requisite nucleophile for O-alkylation with activated halides (chloroacetates, chloroacetonitriles, α-chloromethyl ketones), followed by base-catalyzed Dieckmann-type cyclization to afford [1]benzothieno[3,2-b]furans with demonstrated antimicrobial activity [2]. The target compound's 7-fluoro substituent provides electron-withdrawal that may accelerate the O-alkylation step relative to the non-halogenated parent by increasing phenoxide nucleophilicity. The resulting 7-fluoro-benzothienofuran products carry the fluorine label into the final antimicrobial scaffold, enabling metabolic tracing (¹⁸F isotopologue) or further diversification via nucleophilic aromatic substitution if activated by appropriate ring electronics.

Regioselective B-Ring Elaboration via Fluorine-Directed Ortho-Metalation for 6,7-Disubstituted Benzothiophene Library Synthesis

Exploiting fluorine's ortho-directing effect, the target compound can be selectively metalated at C6 (ortho to fluorine) for introduction of electrophilic diversity elements (halogens, formyl, carboxyl, boronate esters) [3]. This enables construction of 6,7-disubstituted benzothiophene libraries that are inaccessible from the non-halogenated parent without competing substitution at other positions. The methyl ester at C2 remains intact during this sequence, preserving a handle for subsequent amidation, hydrolysis, or reduction. This scenario is compelling for medicinal chemistry groups building focused libraries where regiochemical purity of disubstituted benzothiophenes is critical for SAR interpretation.

Physicochemical Property-Driven Lead Optimization in CNS and Anti-Infective Programs

With a LogP of 2.53 and TPSA of 46.53, the target compound occupies a favorable position on the CNS MPO (Multiparameter Optimization) desirability scale, unlike the non-fluorinated analog (LogP 3.33) which trends toward higher lipophilicity . For anti-infective programs targeting intracellular pathogens (e.g., Mycobacterium tuberculosis), the balanced lipophilicity and 4 HBA/1 HBD profile support cellular permeability while maintaining aqueous solubility above the threshold associated with promiscuous aggregation. The 7-fluoro analog also avoids the metabolic liability of the 7-chloro congener, which may undergo CYP450-mediated oxidative dechlorination or glutathione conjugation, complicating in vivo PK interpretation. Selection of the 7-fluoro compound for lead optimization thus mitigates multiple developability risks inherent to the other 7-halo candidates.

Quote Request

Request a Quote for Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.